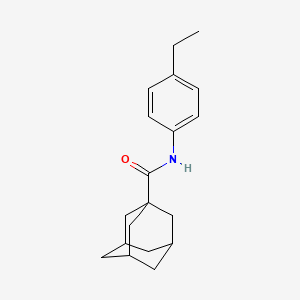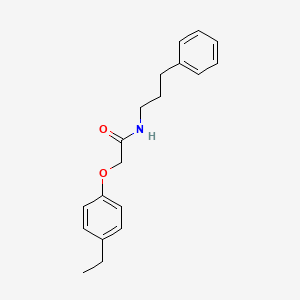![molecular formula C20H25N5O2 B5091883 N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5091883.png)
N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BPPU and is a type of urea-based compound.
Mecanismo De Acción
The mechanism of action of BPPU is not fully understood. However, it has been proposed that BPPU may act by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. BPPU may also act by reducing the levels of oxidative stress in the brain, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
BPPU has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the levels of oxidative stress in the brain. BPPU has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPPU in lab experiments is that it has been found to have potent anticancer and neuroprotective properties. This makes it a promising compound for further research in these areas. However, one limitation of using BPPU in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore its potential applications.
Direcciones Futuras
There are several future directions for research on BPPU. One direction is to further explore its potential applications in the treatment of cancer and Alzheimer's disease. Another direction is to investigate its mechanism of action in more detail, which may provide insights into its potential therapeutic targets. Additionally, further studies are needed to determine the optimal dosage and administration of BPPU for different applications.
Métodos De Síntesis
The synthesis of BPPU involves the reaction of 1-(3-butenoyl)-4-piperidinylamine with 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide in the presence of a coupling reagent. This reaction results in the formation of N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea.
Aplicaciones Científicas De Investigación
BPPU has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anticancer properties and has been tested on various cancer cell lines. BPPU has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been found to have neuroprotective properties and has been tested on animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-3-6-19(26)24-13-10-16(11-14-24)25-18(9-12-21-25)23-20(27)22-17-8-5-4-7-15(17)2/h3-5,7-9,12,16H,1,6,10-11,13-14H2,2H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLZJNCPUKTRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5091819.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)


![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)
![1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091890.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5091905.png)
![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)